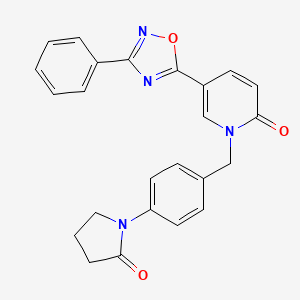

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3/c29-21-13-10-19(24-25-23(26-31-24)18-5-2-1-3-6-18)16-27(21)15-17-8-11-20(12-9-17)28-14-4-7-22(28)30/h1-3,5-6,8-13,16H,4,7,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATGOBVWXGNYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one , often referred to as Oxadiazole-Pyridine , is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H22N4O3

- Molecular Weight : 430.47 g/mol

- IUPAC Name : 5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one

Anticancer Activity

Recent studies have indicated that Oxadiazole-Pyridine exhibits significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that the compound inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of approximately 25.72 μM . Furthermore, in vivo experiments on tumor-bearing mice showed a notable reduction in tumor growth when treated with this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting its potential as a novel antibacterial agent .

The biological effects of Oxadiazole-Pyridine are primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The compound is believed to modulate the activity of various enzymes and receptors, leading to altered cellular responses. For example, it may inhibit key kinases involved in cancer cell proliferation and survival pathways.

Study 1: Anticancer Efficacy

A study conducted by Ribeiro Morais et al. highlighted the anticancer efficacy of Oxadiazole-Pyridine in a mouse model. The results showed that daily administration led to a significant decrease in tumor size compared to control groups. Flow cytometry analysis revealed increased apoptosis rates in treated cells .

Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial activity of Oxadiazole-Pyridine, researchers tested various concentrations against both Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited broad-spectrum activity with favorable MIC values compared to traditional antibiotics .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Neurological Disorders

A study investigated the compound's efficacy in modulating neurotransmitter systems. It demonstrated potential as an anxiolytic agent by interacting with specific receptors involved in anxiety pathways. The results indicated a significant reduction in anxiety-like behaviors in animal models, suggesting its application in treating anxiety disorders.

Materials Science

In materials science, the compound can be utilized to synthesize novel materials with unique electronic or optical properties. Its ability to form stable complexes with metals opens avenues for developing advanced materials for electronics.

Case Study: Organic Electronics

Research focused on the use of this compound in organic light-emitting diodes (OLEDs). The incorporation of the compound into OLED structures improved light emission efficiency and stability compared to traditional materials. This advancement highlights its potential role in next-generation display technologies.

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex molecules. Its versatile reactivity allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Reaction Pathways

The compound can undergo:

- Oxidation : Utilizing strong oxidizing agents to form corresponding oxides.

- Reduction : Employing reducing agents like lithium aluminum hydride (LiAlH₄) for selective reduction.

- Substitution Reactions : Engaging in nucleophilic or electrophilic substitution reactions based on functional groups present.

Comparison with Similar Compounds

Pyridin-2(1H)-one Derivatives

Key Observations :

- Substituent at Position 1: The target compound’s pyrrolidinone (5-membered lactam) offers a compact, rigid structure compared to ’s piperidine sulfone (6-membered, sulfone-enhanced polarity). This may influence binding pocket compatibility in target proteins.

- Substituent at Position 5: The phenyl group in the target’s oxadiazole provides moderate lipophilicity, whereas ’s trifluoromethoxyphenyl increases electron-withdrawing effects and membrane permeability.

Non-Pyridinone Analogues

- : (E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one Core: Propenone (α,β-unsaturated ketone). Oxadiazole: Shared 3-phenyl-1,2,4-oxadiazole moiety. Key Difference: Dichlorophenyl and propenone groups may confer electrophilicity, increasing reactivity but risking off-target interactions.

Binding Affinity and Selectivity

- The target compound’s pyrrolidinone may enhance hydrogen-bonding with residues in enzymatic active sites (e.g., kinases or proteases) compared to ’s bulkier piperidine sulfone.

- ’s trifluoromethyl group at Position 5 improves metabolic stability over the target’s phenyl group, as CF₃ is resistant to oxidative metabolism .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, starting with the preparation of intermediates such as the benzyl-pyrrolidinone and phenyl-oxadiazole moieties. Key steps include:

- Nucleophilic substitution to attach the benzyl group to the pyrrolidinone ring (e.g., using 4-(2-oxopyrrolidin-1-yl)benzyl chloride).

- Cyclocondensation of amidoximes with activated carbonyl groups to form the 1,2,4-oxadiazole ring under reflux with a catalyst like acetic acid .

- Coupling reactions (e.g., Suzuki-Miyaura) to link the pyridinone core to the oxadiazole moiety.

Critical conditions : Temperature control (70–120°C), anhydrous solvents (DMF, THF), and catalysts (Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography or recrystallization is essential for isolating high-purity product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the structure, with key signals for the pyrrolidinone carbonyl (~170 ppm in ¹³C NMR) and oxadiazole ring protons (δ 8.1–8.5 ppm in ¹H NMR) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₅H₂₂N₄O₃: calculated 427.1764, observed 427.1762) .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

Q. What functional groups in this compound are most reactive, and how do they influence its biological activity?

- Pyrrolidinone : The lactam group participates in hydrogen bonding with biological targets (e.g., enzymes or receptors).

- Oxadiazole : Enhances metabolic stability and π-π stacking interactions in binding pockets.

- Pyridinone : Acts as a hydrogen-bond acceptor, influencing solubility and target affinity.

Modifications to these groups (e.g., substituting phenyl in oxadiazole with electron-withdrawing groups) can alter potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Problem : Lower yields at larger scales due to inefficient mixing or heat transfer.

- Solution :

- Use flow chemistry to maintain consistent reaction conditions.

- Optimize solvent systems (e.g., switch from DMF to MeCN for better solubility).

- Conduct Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature gradients) .

Q. What strategies can optimize the synthetic pathway to reduce competing side reactions?

- Pre-activation of intermediates : Protect reactive sites (e.g., silylation of hydroxyl groups).

- Microwave-assisted synthesis : Accelerate cyclocondensation steps, reducing byproduct formation.

- Catalyst screening : Replace Pd(PPh₃)₄ with Pd(OAc)₂ with ligands (XPhos) for higher coupling efficiency .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives for neurological targets?

- Step 1 : Synthesize analogs with variations in the oxadiazole (e.g., 3-(4-fluorophenyl) substitution) or benzyl groups.

- Step 2 : Screen against GABA receptors or monoamine oxidases using radioligand binding assays.

- Step 3 : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data to identify key pharmacophores .

Q. What computational methods are suitable for predicting the compound’s binding mode to kinase targets?

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., CDK2 or MAPK).

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water).

- Free-energy calculations : Apply MM-GBSA to rank derivatives by binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.